molecular formula C19H24N4O2S B2462120 N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N,N-dipropylethanediamide CAS No. 899741-46-9

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N,N-dipropylethanediamide

Cat. No.: B2462120
CAS No.: 899741-46-9
M. Wt: 372.49
InChI Key: VLQCSJQDOVUZIU-UHFFFAOYSA-N
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Description

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with a phenyl group and an oxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylthioacetic acid with hydrazine hydrate can yield the thieno[3,4-c]pyrazole intermediate. This intermediate is then further reacted with dipropylamine and oxalyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thieno[3,4-c]pyrazole core is particularly noteworthy, as it contributes to the compound’s stability and reactivity .

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-10-22(11-4-2)19(25)18(24)20-17-15-12-26-13-16(15)21-23(17)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCSJQDOVUZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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